molecular formula C16H16N2S2 B2525198 N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine CAS No. 891083-35-5

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine

Cat. No.: B2525198
CAS No.: 891083-35-5
M. Wt: 300.44
InChI Key: VPUXGJOBHAWLAO-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a dimethylphenyl group and a methylthio group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the construction of C–S and C–N bonds via metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols . This method is efficient and tolerates a wide range of substrates, making it suitable for the synthesis of diverse benzothiazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The metal-free reductive coupling method mentioned above can be adapted for industrial-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A simpler benzothiazole derivative with similar chemical properties.

    6-Methylthio-2-aminobenzothiazole: Another benzothiazole derivative with a methylthio group.

    2-(2,5-Dimethylphenyl)benzothiazole: A compound with a similar phenyl substitution pattern.

Uniqueness

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is unique due to the combination of its dimethylphenyl and methylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2,5-dimethylphenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole core with a methylthio group and a dimethylphenyl substituent. Its synthesis typically involves metal-free reductive coupling of N-tosylhydrazones with benzo[d]thiazole-2-thiols, allowing for the formation of C–S and C–N bonds under mild conditions .

Biological Activity Overview

This compound has shown significant biological activity in various studies:

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazoles exhibit broad-spectrum antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as fungi like Candida albicans .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound StructureActivity AgainstMIC (μmol/L)
2-Mercaptobenzothiazole derivativesStaphylococcus aureus4
Benzothiazole derivativesMycobacterium tuberculosis>250
Modified benzothiazolesCandida albicans8

2. Anticancer Properties

The compound's potential as an anticancer agent has been explored through its ability to inhibit enzymes involved in cell proliferation. Studies suggest that it may act on specific molecular targets, leading to reduced tumor growth in vitro .

Case Study: Inhibition of Cancer Cell Proliferation
In vitro assays demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by modulating pathways associated with cell cycle regulation.

3. Enzyme Inhibition

Benzothiazole derivatives are recognized for their ability to inhibit key enzymes such as monoamine oxidase and heat shock protein 90. These activities contribute to their therapeutic potential in treating conditions like cancer and neurodegenerative diseases .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes and receptors. This interaction can lead to modulation of enzymatic activity, impacting cellular processes such as apoptosis and proliferation.

Research Applications

This compound has several applications in research:

  • Antimicrobial Studies : Used to develop new antibiotics targeting resistant strains.
  • Cancer Research : Investigated as a lead compound for new anticancer drugs.
  • Enzyme Inhibition Studies : Explored for potential use in treating metabolic disorders.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S2/c1-10-4-5-11(2)14(8-10)18-16-17-13-7-6-12(19-3)9-15(13)20-16/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUXGJOBHAWLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=C(S2)C=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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